molecular formula C42H78N4O18S B12293717 N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt

N-(Biotin-PEG4)-N-bis(PEG4-acid) HCl salt

Cat. No.: B12293717
M. Wt: 959.2 g/mol
InChI Key: JCZOMFDURQUNGJ-UHFFFAOYSA-N
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Description

N-(Biotin-peg4)-n-bis(peg4-acid) is a biotinylated compound that features a polyethylene glycol (PEG) spacer. This compound is primarily used in bioconjugation and labeling applications due to its ability to form stable amide bonds with primary amines. The PEG spacer enhances the solubility and reduces steric hindrance, making it an ideal reagent for various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Biotin-peg4)-n-bis(peg4-acid) typically involves the reaction of biotin with PEG4 and subsequent functionalization to introduce carboxylic acid groups. The reaction conditions often require the use of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of amide bonds .

Industrial Production Methods

Industrial production of N-(Biotin-peg4)-n-bis(peg4-acid) involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes multiple purification steps such as chromatography and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(Biotin-peg4)-n-bis(peg4-acid) primarily undergoes substitution reactions where the carboxylic acid groups react with primary amines to form stable amide bonds. This reaction is facilitated by activators like EDC or HATU .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are biotinylated amine derivatives, which are used in various biochemical assays and labeling applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Biotin-peg4)-n-bis(peg4-acid) is unique due to its dual carboxylic acid groups, which allow for multiple conjugation points. This feature enhances its versatility in bioconjugation applications compared to other similar compounds .

Properties

Molecular Formula

C42H78N4O18S

Molecular Weight

959.2 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C42H78N4O18S/c47-38(4-2-1-3-37-41-36(35-65-37)44-42(52)45-41)43-7-13-55-19-25-61-31-34-64-28-22-58-16-10-46(8-14-56-20-26-62-32-29-59-23-17-53-11-5-39(48)49)9-15-57-21-27-63-33-30-60-24-18-54-12-6-40(50)51/h36-37,41H,1-35H2,(H,43,47)(H,48,49)(H,50,51)(H2,44,45,52)

InChI Key

JCZOMFDURQUNGJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2

Origin of Product

United States

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